molecular formula C19H15F3N2O4 B5867281 N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide

N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide

Katalognummer B5867281
Molekulargewicht: 392.3 g/mol
InChI-Schlüssel: HTAUAKTUYZYXGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide, commonly known as ML277, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. ML277 is a potent and selective inhibitor of the Kv7.1 potassium channel, which is known to play a critical role in regulating cardiac function.

Wirkmechanismus

ML277 works by selectively inhibiting the Kv7.1 potassium channel, which prolongs the action potential duration and slows down the heart rate. This mechanism of action makes ML277 a promising candidate for treating cardiac arrhythmias.
Biochemical and Physiological Effects:
Studies have shown that ML277 can effectively prolong the action potential duration in cardiomyocytes and slow down the heart rate in animal models. ML277 has also been shown to be highly selective for the Kv7.1 potassium channel, with minimal off-target effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of ML277 is its high selectivity for the Kv7.1 potassium channel, which makes it a valuable tool for studying the role of this channel in cardiac function. However, one limitation of ML277 is its relatively low potency, which may require higher concentrations for effective inhibition.

Zukünftige Richtungen

There are several potential future directions for research on ML277. One area of interest is the development of more potent inhibitors of the Kv7.1 potassium channel, which may have improved therapeutic efficacy. Another potential direction is the investigation of ML277's effects on other potassium channels and ion channels, which may have broader implications for cardiac function. Finally, the development of ML277 analogs with improved pharmacokinetic properties may enable more effective in vivo studies.

Synthesemethoden

The synthesis of ML277 involves several steps, including the reaction of 4-methoxyphenyl isoxazole with 4-(trifluoromethoxy)benzoyl chloride, followed by reaction with N-methylpiperazine. The final product is then purified using chromatography techniques.

Wissenschaftliche Forschungsanwendungen

ML277 has been extensively studied for its potential therapeutic applications in treating cardiac arrhythmias. The Kv7.1 potassium channel is known to play a critical role in regulating cardiac repolarization, and mutations in this channel have been linked to several cardiac disorders, including long QT syndrome and atrial fibrillation.

Eigenschaften

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4/c1-26-14-6-2-12(3-7-14)17-10-16(28-24-17)11-23-18(25)13-4-8-15(9-5-13)27-19(20,21)22/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAUAKTUYZYXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.